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Compound of Interest

Compound Name:

1-[3-

(Trifluoromethyl)phenyl]cyclopropa

ne-1-carboxylic acid

Cat. No.: B178994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 1-[3-
(Trifluoromethyl)phenyl]cyclopropanecarboxylic
acid
The compound identified by CAS number 104173-41-3 is 1-[3-

(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This molecule serves as a key structural

scaffold in the development of potent enzyme inhibitors with significant therapeutic potential. Its

primary area of research application lies in the modulation of the endocannabinoid system,

specifically through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

This technical guide provides a comprehensive overview of the research applications,

experimental methodologies, and signaling pathways associated with this compound and its

derivatives.

Primary Research Application: Inhibition of Fatty
Acid Amide Hydrolase (FAAH)
Derivatives of 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid, particularly its amide

analogues, have been extensively investigated as inhibitors of Fatty Acid Amide Hydrolase
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(FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the degradation of

fatty acid amides, including the endogenous cannabinoid anandamide. By inhibiting FAAH,

these compounds prevent the breakdown of anandamide, leading to its accumulation and

enhanced activation of cannabinoid receptors (CB1 and CB2). This mechanism of action is

being explored for the treatment of various conditions, including pain, inflammation, anxiety,

and other central nervous system disorders.[1][2][3][4][5]

The trifluoromethyl group on the phenyl ring and the cyclopropane moiety are key structural

features that contribute to the inhibitory potency and selectivity of these compounds.[6] The

cyclopropane ring, in particular, introduces conformational rigidity, which can be advantageous

for binding to the active site of the enzyme.

Some research has also explored the potential for dual-target inhibition, where derivatives of

this scaffold act on both FAAH and cyclooxygenase (COX) enzymes, offering a novel approach

to treating pain and inflammation with potentially reduced side effects compared to traditional

non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data on Related FAAH Inhibitors
While specific quantitative data for the parent carboxylic acid (CAS 104173-41-3) is not readily

available in the reviewed literature, extensive structure-activity relationship (SAR) studies have

been conducted on its amide derivatives. The following table summarizes the inhibitory

potencies of some representative FAAH inhibitors with similar structural motifs.
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Compound
Name/Refer
ence

Structure Target IC50 / Ki Species Notes

PF-3845

Piperidine

urea

derivative

with a p-

trifluoromethy

lphenyl ether

FAAH

Ki = 0.23 µM

(k_inact/Ki =

16,000

M⁻¹s⁻¹)

Human

A potent and

selective

covalent

inhibitor.[6]

PF-04457845

N-pyridazin-

3-yl-4-(3-{[5-

(trifluorometh

yl)pyridin-2-

yl]oxy}benzyli

dene)piperidi

ne-1-

carboxamide

FAAH
IC50 = 7.2

nM
Human

A highly

potent and

selective

covalent

inhibitor that

has been in

clinical trials.

[3]

URB597

[3-(3-

Carbamoylph

enyl)phenyl]

N-

cyclohexylcar

bamate

FAAH
IC50 = 4.6

nM
Rat

A well-studied

irreversible

FAAH

inhibitor.[7]

Carpro-AM1

2-(6-Chloro-

9H-carbazol-

2-yl)-N-(3-

methylpyridin

-2-

yl)propenami

de

FAAH IC50 = 94 nM Rat

A dual

FAAH/COX

inhibitor.

LY2183240 Aryl urea

derivative

FAAH IC50 = 12 nM Not Specified Initially

described as

an

anandamide
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transport

inhibitor.[7]

Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the

inhibitory activity of compounds against FAAH. This protocol is based on fluorometric methods

described in the literature for testing FAAH inhibitors.

In Vitro Fluorometric FAAH Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against FAAH.

2. Materials:

Recombinant human or rat FAAH enzyme

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

Test compound (e.g., a derivative of 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic

acid) dissolved in DMSO

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

Positive control inhibitor (e.g., URB597)

96-well black microplate

Fluorescence plate reader

3. Procedure: a. Reagent Preparation: i. Prepare serial dilutions of the test compound and the

positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does

not exceed 1%. ii. Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay

Buffer. iii. Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.

4. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the

fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each
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concentration of the test compound compared to the control wells (100% activity). c. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a

dose-response curve to determine the IC50 value.
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Caption: Signaling pathway illustrating the effect of FAAH inhibition by a derivative of CAS

104173-41-3.

Experimental Workflow for FAAH Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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